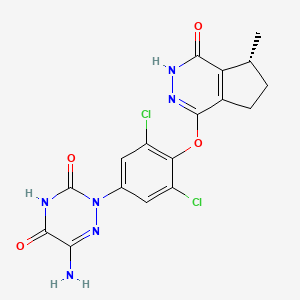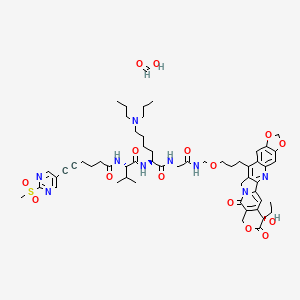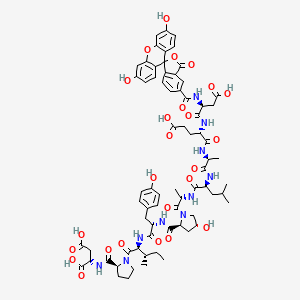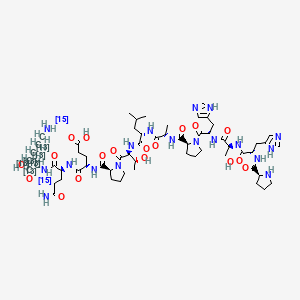
PHSHPALTPEQK-(Lys-13C6,15N2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHSHPALTPEQK-(Lys-13C6,15N2): is a peptide compound labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling is often used in scientific research to trace and quantify the compound during various processes. The sequence of this peptide is Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, with the lysine residue specifically labeled with carbon-13 and nitrogen-15 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHSHPALTPEQK-(Lys-13C6,15N2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The isotopically labeled lysine is incorporated at the desired position during the synthesis. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of PHSHPALTPEQK-(Lys-13C6,15N2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PHSHPALTPEQK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids .
Scientific Research Applications
Chemistry: PHSHPALTPEQK-(Lys-13C6,15N2) is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The stable isotopes allow for precise quantification and tracking of the peptide .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme kinetics, and cellular uptake. The isotopic labeling helps in distinguishing the peptide from endogenous compounds .
Medicine: In medical research, PHSHPALTPEQK-(Lys-13C6,15N2) is used in drug development and pharmacokinetic studies. The stable isotopes provide valuable information on the distribution, metabolism, and excretion of the peptide .
Industry: Industrially, this peptide is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of PHSHPALTPEQK-(Lys-13C6,15N2) depends on its specific application. Generally, the peptide interacts with its molecular targets through binding interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The stable isotopes do not alter the peptide’s biological activity but allow for precise tracking and quantification .
Comparison with Similar Compounds
PHSHPALTPEQK-(Lys-12C,14N): The non-labeled version of the peptide.
PHSHPALTPEQK-(Lys-2H): A deuterium-labeled version.
PHSHPALTPEQK-(Lys-13C,14N): Labeled with carbon-13 but not nitrogen-15
Uniqueness: PHSHPALTPEQK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research applications compared to single-labeled or non-labeled versions .
Properties
Molecular Formula |
C59H92N18O18 |
|---|---|
Molecular Weight |
1349.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |
InChI Key |
VVVLENVWNAABPY-LDSCYASTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


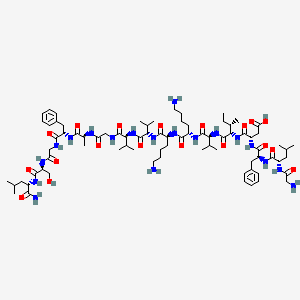

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
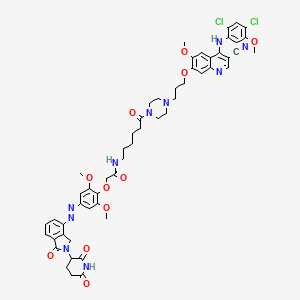
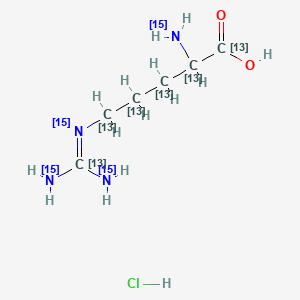
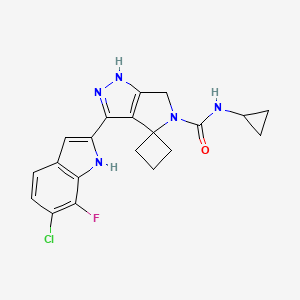
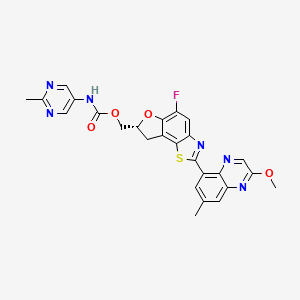
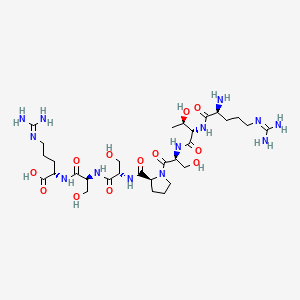
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
